molecular formula C11H17PS4 B14738553 Dimethyl 1-(4-methylphenyl)ethyl tetrathiophosphate CAS No. 5418-88-2

Dimethyl 1-(4-methylphenyl)ethyl tetrathiophosphate

Cat. No.: B14738553
CAS No.: 5418-88-2
M. Wt: 308.5 g/mol
InChI Key: FFIDZPGJGCJWGB-UHFFFAOYSA-N
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Description

Dimethyl 1-(4-methylphenyl)ethyl tetrathiophosphate is an organophosphorus compound known for its unique chemical structure and properties This compound is characterized by the presence of a tetrathiophosphate group attached to a dimethyl 1-(4-methylphenyl)ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-(4-methylphenyl)ethyl tetrathiophosphate typically involves the reaction of dimethyl 1-(4-methylphenyl)ethyl chloride with phosphorus pentasulfide (P2S5) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as toluene or xylene to facilitate the reaction. The reaction mixture is heated to a specific temperature, usually around 100-150°C, to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(4-methylphenyl)ethyl tetrathiophosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to lower oxidation state compounds.

    Substitution: The tetrathiophosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Dimethyl 1-(4-methylphenyl)ethyl tetrathiophosphate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pesticides and other agrochemicals due to its effectiveness in controlling pests.

Mechanism of Action

The mechanism of action of dimethyl 1-(4-methylphenyl)ethyl tetrathiophosphate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 1-(4-methylphenyl)ethyl phosphate
  • Dimethyl 1-(4-methylphenyl)ethyl thiophosphate
  • Dimethyl 1-(4-methylphenyl)ethyl dithiophosphate

Uniqueness

Dimethyl 1-(4-methylphenyl)ethyl tetrathiophosphate is unique due to the presence of four sulfur atoms in its tetrathiophosphate group. This structural feature imparts distinct chemical and biological properties compared to its analogs with fewer sulfur atoms. The compound’s enhanced reactivity and potential biological activities make it a valuable subject of study in various scientific fields.

Properties

CAS No.

5418-88-2

Molecular Formula

C11H17PS4

Molecular Weight

308.5 g/mol

IUPAC Name

1-(4-methylphenyl)ethylsulfanyl-bis(methylsulfanyl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C11H17PS4/c1-9-5-7-11(8-6-9)10(2)16-12(13,14-3)15-4/h5-8,10H,1-4H3

InChI Key

FFIDZPGJGCJWGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)SP(=S)(SC)SC

Origin of Product

United States

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